![molecular formula C19H18N2O4S B2510449 Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868369-99-7](/img/structure/B2510449.png)
Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
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Description
Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate, also known as Methyl BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the benzothiazole family and has a molecular weight of 394.46 g/mol.
Scientific Research Applications
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) introduces new compounds with potential applications in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield, show promise as Type II photosensitizers. Their remarkable fluorescence properties and appropriate photodegradation quantum yield position them as significant contributions to cancer therapy advancements (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Molluscicidal Activity
Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) discovered prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities from Piper aduncum leaves. These findings reveal the compound's potential for use in developing new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Solar Energy Harvesting
Kim, Mor, Paulose, Varghese, Baik, and Grimes (2010) discuss the design and development of unsymmetrical benzothiazole squaraine dyes for near-infrared harvesting, demonstrating their utility in solid-state dye-sensitized solar cells. This highlights the compound's relevance in enhancing solar energy conversion technologies (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).
Anti-inflammatory Research
Rathi, More, Deshmukh, and Chaudhari (2013) synthesized a series of compounds to evaluate their in-vitro anti-inflammatory activity. Their research identifies chloro functional group derivatives showing significant anti-inflammatory effects, providing a foundation for developing new anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).
Synthetic Methodologies
Takashima-Hirano, Ishii, and Suzuki (2012) developed a novel synthesis approach using Pd(0)-mediated rapid carbonylation, emphasizing the compound's importance in facilitating efficient organic synthesis techniques (Takashima-Hirano, Ishii, & Suzuki, 2012).
properties
IUPAC Name |
methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11-5-10-14(24-3)15-16(11)26-19(21(15)2)20-17(22)12-6-8-13(9-7-12)18(23)25-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKCDKVDCBOZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
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